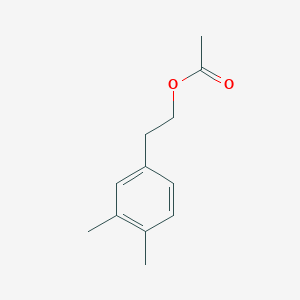

3,4-Dimethylphenethyl acetate

Description

3,4-Dimethylphenethyl acetate is an aromatic ester derivative characterized by a phenethyl backbone substituted with methyl groups at the 3- and 4-positions of the benzene ring and an acetate ester functional group. The compound has been cataloged as a research chemical (e.g., CymitQuimica’s product code 10-F395697), though its commercial availability is currently discontinued . Its synthesis likely follows esterification pathways similar to those of substituted phenethyl acetates, involving acid-catalyzed reactions between 3,4-dimethylphenethyl alcohol and acetic anhydride or acetyl chloride.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-5-12(8-10(9)2)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHVXSLYNOMDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCOC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenethyl acetate typically involves the esterification of 3,4-dimethylphenethyl alcohol with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve the use of continuous reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester back to the alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases

Major Products Formed

Oxidation: 3,4-Dimethylbenzoic acid.

Reduction: 3,4-Dimethylphenethyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Fragrance Industry | Used as a fragrance ingredient in perfumes and personal care products. |

| Flavoring Agent | Acts as a flavoring agent in food products, enhancing fruity and sweet notes. |

| Pharmaceuticals | Functions as an excipient to improve solubility and stability of drugs. |

| Cosmetics | Enhances texture and sensory experience in cosmetic formulations. |

| Chemical Research | Serves as a model compound for studying reaction mechanisms in organic chemistry. |

Fragrance Industry

3,4-Dimethylphenethyl acetate is widely used in the fragrance industry due to its pleasant aroma. It contributes to the olfactory profile of various products without causing significant adverse effects on skin sensitization. Its stability and compatibility make it a preferred choice for perfumers looking to create complex scent profiles .

Flavoring Agent

In the food industry, this compound enhances taste profiles by providing fruity and sweet notes. It is often utilized in confectionery and beverage formulations where flavor enhancement is critical. Regulatory assessments have deemed similar compounds safe for consumption, suggesting that this compound would also fall within acceptable safety limits .

Pharmaceuticals

In pharmaceutical applications, this compound acts as an excipient that enhances the solubility and stability of active pharmaceutical ingredients (APIs). This property is crucial for formulating effective drug delivery systems. Studies have shown that it can help improve the bioavailability of certain drugs when incorporated into formulations .

Cosmetics

The compound is frequently included in cosmetic formulations to improve texture and provide a desirable sensory experience for users. Its role in enhancing product feel and application makes it valuable for skincare and beauty products .

Chemical Research

In scientific research, this compound serves as a reagent in organic synthesis and analytical chemistry. It is used to study reaction mechanisms and develop new synthetic pathways. Its unique chemical properties allow researchers to explore various reactions, including oxidation and reduction processes .

Case Studies

-

Fragrance Development :

A study on fragrance compounds highlighted the positive contribution of this compound to overall scent profiles without significant skin sensitization risks. This underscores its utility in creating appealing fragrances while maintaining consumer safety. -

Food Safety Assessment :

The Joint FAO/WHO Expert Committee on Food Additives evaluated acetates for safety in food applications. While specific data on this compound was limited, related compounds were deemed safe for consumption within established limits, indicating a similar safety profile for this compound .

Toxicological Profile

Research has indicated that this compound does not exhibit significant genotoxic effects or acute toxicity at established doses (NOAEL of 360 mg/kg/day). Studies have shown no adverse effects on body weight or clinical signs at these levels .

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The physicochemical properties and applications of 3,4-dimethylphenethyl acetate can be contextualized by comparing it to structurally related compounds:

3,4-Dihydroxyphenethyl Acetate Structure: Substituted with hydroxyl (-OH) groups at the 3- and 4-positions instead of methyl (-CH₃) groups. Properties: The hydroxyl groups increase polarity and hydrogen-bonding capacity, leading to higher solubility in aqueous media compared to the methyl-substituted analog. Crystallographic studies reveal a dihedral angle of 20.47° between the acetate group and the aromatic ring, with intermolecular O–H⋯O hydrogen bonds stabilizing the crystal lattice . Applications: Primarily used in pharmacological research as a reference standard or intermediate due to its bioactive phenolic structure .

α,α-Dimethylphenethyl Acetate Structure: Methyl groups are positioned on the α-carbon of the acetate side chain rather than the benzene ring. This structure is more lipophilic than this compound. Applications: Not explicitly described in the evidence, but similar branched esters are often used in fragrances or plasticizers .

3,4-Dimethoxybenzyl Acetate

- Structure : Methoxy (-OCH₃) groups at the 3- and 4-positions and a benzyl (rather than phenethyl) backbone.

- Properties : Methoxy groups enhance electron-donating effects, increasing stability against oxidation. The shorter benzyl chain reduces molecular weight (compared to phenethyl derivatives), affecting volatility.

- Applications : Synthesized for medicinal chemistry, including SK channel blockers and antihypertensive agents .

Dimethylphenethyl Stationary Phases (Chromatography) Structure: Dimethylphenethyl groups bonded to silica matrices. Properties: Provides moderate hydrophobicity and selectivity for separating polar analytes, such as PTH-amino acids, in reversed-phase liquid chromatography .

Key Comparative Data (Text-Based Table)

Research Findings and Contrasts

- Synthetic Accessibility : 3,4-Dihydroxyphenethyl acetate is synthesized via esterification of dihydroxyphenethyl alcohol, with yields influenced by hydroxyl group protection strategies . In contrast, this compound’s synthesis is less documented but likely requires milder conditions due to the stability of methyl groups .

- Stability : Methyl groups in this compound enhance thermal and oxidative stability compared to hydroxylated analogs, making it suitable for high-temperature applications (e.g., food volatiles during storage) .

- Biological Activity : Methoxy and hydroxyl derivatives exhibit pharmacological relevance (e.g., SK channel modulation ), while this compound’s bioactivity remains unexplored in the provided evidence.

- Industrial Use : Dimethylphenethyl-based stationary phases demonstrate utility in analytical chemistry, highlighting the versatility of methyl-substituted aromatics in material science .

Gaps and Limitations

- Direct toxicological or pharmacokinetic data for this compound are absent, necessitating extrapolation from structurally similar esters.

Biological Activity

3,4-Dimethylphenethyl acetate (CAS No. 89773) is an organic compound belonging to the class of phenyl acetates. Its biological activity has garnered attention due to its potential applications in various fields, including fragrance and food industries, as well as its implications in toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its toxicological profile, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Structure : The compound consists of a phenyl group substituted with two methyl groups and an acetate functional group.

Genotoxicity

Research indicates that this compound does not exhibit significant genotoxic effects. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) found that related compounds, such as phenethyl acetate, did not induce micronuclei formation in vitro at concentrations up to 1500 μg/mL. This suggests a low risk for DNA damage and mutagenicity .

Acute Toxicity

In a study assessing acute toxicity, this compound was administered to Sprague Dawley rats at varying doses. The results indicated no significant changes in body weight or adverse clinical signs at doses up to 360 mg/kg/day, establishing a No Observed Adverse Effect Level (NOAEL) of 360 mg/kg/day .

Antimicrobial Properties

Several studies have explored the antimicrobial activity of phenyl acetates. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. For instance, phenethyl acetate has shown antimicrobial properties against Staphylococcus aureus and Escherichia coli .

Skin Sensitization

The potential for skin sensitization has been evaluated through human testing protocols. Results from repeated insult patch tests indicate that while some phenyl acetates may cause sensitization in susceptible individuals, this compound has not been reported to elicit significant allergic reactions .

Case Studies

- Fragrance Industry Application : In a study examining the use of various fragrance compounds, including this compound, it was noted that this compound contributes positively to the olfactory profile without significant adverse effects on skin sensitization .

- Food Safety Assessment : The Joint FAO/WHO Expert Committee on Food Additives evaluated several acetates for safety in food applications. While specific data on this compound was not highlighted, similar compounds were deemed safe for consumption within established limits .

Summary of Findings

| Parameter | Finding |

|---|---|

| Genotoxicity | Non-genotoxic; no micronuclei induction |

| Acute Toxicity | NOAEL established at 360 mg/kg/day |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Skin Sensitization | Minimal sensitization potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.